molecular formula C25H28FN3O5 B2518819 Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897612-66-7

Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2518819
CAS No.: 897612-66-7
M. Wt: 469.513
InChI Key: VHYAECCVIGIMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with:

  • An ethyl carboxylate group at position 1.
  • A 4-fluorophenyl moiety attached via a methylene bridge.
  • A 1,2-dihydropyridin-2-one ring system at position 4, further substituted with a hydroxy group at position 4, a methyl group at position 6, and a furan-2-ylmethyl group at position 1.

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O5/c1-3-33-25(32)28-12-10-27(11-13-28)23(18-6-8-19(26)9-7-18)22-21(30)15-17(2)29(24(22)31)16-20-5-4-14-34-20/h4-9,14-15,23,30H,3,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYAECCVIGIMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperazine Ring : Known for its versatility in drug design, piperazine derivatives often exhibit various pharmacological properties.
  • Furan and Dihydropyridine Moieties : These heterocycles contribute to the compound's biological activity through interactions with biological targets.
  • Fluorophenyl Group : The presence of fluorine can enhance metabolic stability and lipophilicity.

The molecular formula is C23H28FN3O4C_{23}H_{28FN_3O_4}, and its molecular weight is approximately 439.49 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the dihydropyridine scaffold have been shown to inhibit human farnesyltransferase (hFTase), an enzyme critical in cancer cell signaling pathways. In vitro assays revealed IC50 values as low as 25 nM for hFTase inhibition, indicating potent activity against cancer cell lines .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation. For example, a related compound showed IC50 values of 46.42 μM for BChE and 157.31 μM for AChE, suggesting that modifications in the structure can enhance selectivity towards specific targets .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of ethyl derivatives indicate promising results against various bacterial strains. Compounds with similar structural motifs have shown effective inhibition against Gram-positive and Gram-negative bacteria, although specific data on this compound are still limited.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with key enzymes involved in cancer progression and neurotransmitter regulation.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

In a study examining the efficacy of dihydropyridine derivatives, it was found that modifications at the piperazine ring significantly influenced anticancer activity. The most effective derivative exhibited a remarkable reduction in tumor size in xenograft models, supporting the hypothesis that structural optimization can enhance therapeutic outcomes .

Study 2: Neuroprotective Properties

A separate investigation focused on the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and apoptosis markers, suggesting their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperazine Derivatives

Piperazine-based compounds are widely explored for their pharmacological versatility. Below is a comparative analysis of the target compound with structurally related analogues:

Compound Name/ID Key Structural Features Bioactivity Insights (Inferred from Evidence)
Target Compound Piperazine with 4-fluorophenyl, dihydropyridinone, furan-2-ylmethyl, hydroxy, methyl Potential kinase/HDAC modulation via H-bonding
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Piperazine with 4-fluorophenyl and pyrrolidin-2,5-dione Likely altered conformational flexibility vs. dihydropyridinone
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Piperazine with 4-nitrophenyl Nitro group may enhance electron-withdrawing effects
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate Piperazine with 2,6-difluorobenzoyl Increased lipophilicity and steric bulk
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives Pyridazinone core with 2-fluorophenyl-piperazine Potential CNS activity (analogous to known pyridazinones)

Key Structural Differences and Implications

  • Heterocyclic Core: The dihydropyridinone ring in the target compound provides hydrogen-bonding sites (hydroxy, oxo) absent in pyridazinone or pyrrolidinone analogues. This could enhance interactions with polar enzyme active sites.
  • Substituent Effects: The 4-fluorophenyl group (vs. 2-fluorophenyl in ) may alter binding affinity due to positional electronic effects. The methyl and hydroxy groups on the dihydropyridinone may improve solubility compared to purely aromatic systems.

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (as in ), the target compound likely exhibits low similarity (<50%) to analogues in due to its unique dihydropyridinone-furan system. Higher similarity may occur with pyrrolidinone derivatives , but bioactivity divergence is expected.

Research Findings and Hypothetical Bioactivity Profiling

  • Structural Clustering: Per , the target compound’s hybrid structure (piperazine + dihydropyridinone + furan) may cluster separately from simpler piperazine derivatives, suggesting a distinct mode of action.
  • Target Prediction : The hydroxy and oxo groups could mimic SAHA-like HDAC inhibitors (as in ), while the fluorophenyl and furan moieties may confer kinase inhibition (e.g., EGFR, VEGFR).
  • LogP: Estimated ~3.5 (moderate lipophilicity due to fluorophenyl and furan).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.